4-(6-Chloropyrimidin-4-yl)piperazin-2-one
Overview
Description
4-(6-Chloropyrimidin-4-yl)piperazin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperazin-2-one moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrimidin-4-yl)piperazin-2-one typically involves the reaction of 4,6-dichloropyrimidine with piperazine under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyrimidin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cyclization: Under certain conditions, the compound can form cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., methylamine) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation may produce a pyrimidine N-oxide.
Scientific Research Applications
4-(6-Chloropyrimidin-4-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the development of agrochemicals and materials science for creating novel functional materials.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloropyridin-3-yl)piperazin-2-one
- 4-(6-Chloropyrimidin-2-yl)piperazin-2-one
- 4-(6-Chloropyrazin-2-yl)piperazin-2-one
Uniqueness
4-(6-Chloropyrimidin-4-yl)piperazin-2-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c9-6-3-7(12-5-11-6)13-2-1-10-8(14)4-13/h3,5H,1-2,4H2,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJBREJDMMDBCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401270878 | |
Record name | 4-(6-Chloro-4-pyrimidinyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401270878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-10-9 | |
Record name | 4-(6-Chloro-4-pyrimidinyl)-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(6-Chloro-4-pyrimidinyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401270878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.